

# 2-Methoxyphenethylmagnesium bromide safety data sheet

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## Compound of Interest

**Compound Name:** 2-Methoxyphenethylmagnesium bromide  
**CAS No.:** 123427-77-0  
**Cat. No.:** B055735

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## Technical Guide: 2-Methoxyphenethylmagnesium Bromide

CAS: 123427-77-0 | Concentration: Typically 0.5 M in THF[1][2]

### Executive Summary & Chemical Identity

**2-Methoxyphenethylmagnesium bromide** is a specialized alkyl Grignard reagent used primarily for introducing the 2-(2-methoxyphenyl)ethyl motif into electrophilic substrates.[3] Unlike its aryl counterpart (2-methoxyphenylmagnesium bromide), this reagent possesses an ethyl spacer between the aromatic ring and the magnesium center.[3] This structural distinction significantly alters its nucleophilicity and steric profile, making it a critical tool for synthesizing complex pharmaceutical intermediates where an ortho-substituted phenethyl chain is required. [3]

Scientific Note: Confusion between the phenethyl (alkyl) and phenyl (aryl) variants is common. [3] Ensure verification of CAS 123427-77-0 (Phenethyl) versus 16750-63-3 (Phenyl) before

usage, as their reactivities differ fundamentally ( $sp^3$  vs.  $sp^2$  hybridized carbon-magnesium bond).

## Physicochemical Constants

Property	Data	Note
CAS Number	123427-77-0	Specific to the phenethyl variant.[1][3]
Molecular Formula	$C_9H_{11}BrMgO$	
Molecular Weight	239.40 g/mol	
Appearance	Dark brown to red-brown liquid	Color varies with concentration/oxide content.[3]
Solvent Matrix	Tetrahydrofuran (THF)	Typically stabilized in ethers.[3][4][5][6]
Density	~0.95 - 1.01 g/mL	Dependent on concentration (0.5 M typ.).[3]
Precursor	2-Methoxyphenethyl bromide	CAS 36449-75-9

## Thermodynamic & Kinetic Hazards

As a Senior Application Scientist, I cannot overstate that the "SDS" for a Grignard reagent is a baseline, not a complete safety manual. The primary risks are kinetic—how fast the reagent reacts with environmental moisture and oxygen.[3]

### The "Induction Period" Trap (Synthesis Hazard)

If preparing this reagent in situ from 2-methoxyphenethyl bromide:

- The Danger: The reaction between the alkyl bromide and Magnesium turnings is exothermic but often suffers from a delayed start (induction period) due to oxide passivation on the Mg surface.[3]
- The Failure Mode: Researchers often add too much halide reactant thinking the reaction hasn't started.[3] When the passive layer finally breaks, the accumulated reactants undergo

a thermal runaway, vaporizing the THF solvent.

- Mitigation: Always use a "starter" (iodine crystal or 1,2-dibromoethane) and never add more than 5-10% of the halide until reflux is visibly self-sustaining.

## Functional Pyrophoricity

While 0.5 M solutions are technically "flammable," dried residues on septa or syringe tips are pyrophoric.[3] They will smoke and potentially ignite upon contact with humid air.

- Mechanism:

[3]

- Secondary Risk: The heat generated vaporizes the THF, which then ignites.[3]

## Handling & Storage Protocols

Core Directive: Treat the reagent as if it is actively seeking moisture.[3] All transfers must occur under a positive pressure of inert gas (Nitrogen or Argon).

## The "Double-Tip" Cannula Transfer (Recommended for >10 mL)

For volumes exceeding 10 mL, syringe transfer is risky due to plunger fatigue.[3] Use the cannula method.[3]

- Pressure Equalization: Insert an inert gas line into the source bottle (Grignard) and the receiving vessel.[3] Ensure both are under positive pressure.
- Cannula Insertion: Insert a double-tipped needle (cannula) into the source bottle first, keeping the tip above the liquid level to purge the needle with inert gas.[3]
- Submersion: Push the cannula tip down into the Grignard solution.[3]
- Transfer: Vent the receiving vessel (via a bubbler) to create a pressure differential.[3] The liquid will flow from Source

Receiver.[3]

- Termination: Pull the cannula tip out of the liquid (into the headspace) to stop flow, then remove.[3]

## Syringe Transfer (For <10 mL)

- Glassware: Oven-dried syringes (glass preferred) with Luer-lock fittings.
- Technique:
  - Pressurize the bottle with inert gas.[3]
  - Draw inert gas into the syringe, then expel it (3x) to purge moisture.[3]
  - Draw the reagent.[3] Crucial: Pull the plunger slowly to prevent cavitation (solvent boiling). [3]
  - Invert the syringe and expel the gas bubble back into the bottle, not into the air.[3]

## Storage Logic[3]

- Temperature: 2–8°C is standard, but room temperature is acceptable if the seal is perfect. Cold storage reduces degradation but increases the risk of water condensation on the bottle surface upon removal.
- The "Sure/Seal" Rule: Never remove the crimp cap. Always puncture through the septum. If the septum is "Swiss-cheesed" (heavily punctured), transfer the remaining reagent to a new Schlenk flask or dispose of it.

## Emergency Response & Quenching

The Golden Rule: NEVER use water to extinguish a Grignard fire. Use a Class D extinguisher or dry sand.

## Controlled Quenching (Reaction Workup)

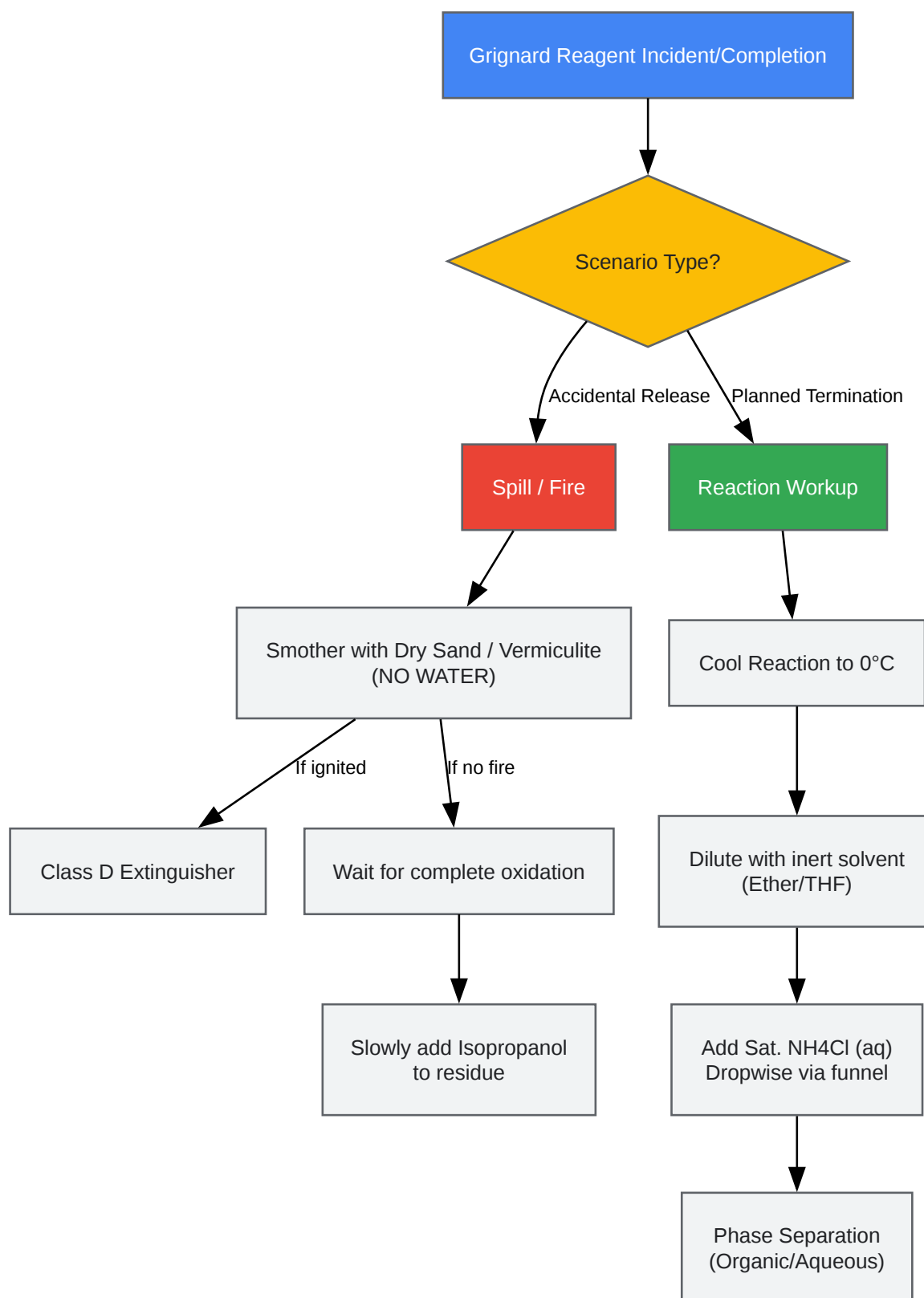
When the reaction is complete, the excess Grignard must be destroyed.[3]

- Incorrect: Adding water directly.[3] This causes violent boiling and biphasic clumping.[3]

- Correct: Add a proton source that is less acidic than water first, or use a buffer.[3]
  - Option A (Standard): Saturated aqueous Ammonium Chloride ( ).
  - Option B (Gentle): Ethyl acetate or Acetone (consumes the Grignard via addition), followed by dilute acid.

## Emergency Quenching Workflow

The following diagram illustrates the decision logic for spills versus reaction termination.



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Caption: Decision matrix for handling **2-Methoxyphenethylmagnesium bromide** incidents.  
Note the strict prohibition of water in spill scenarios.

## Synthesis Applications & Mechanism

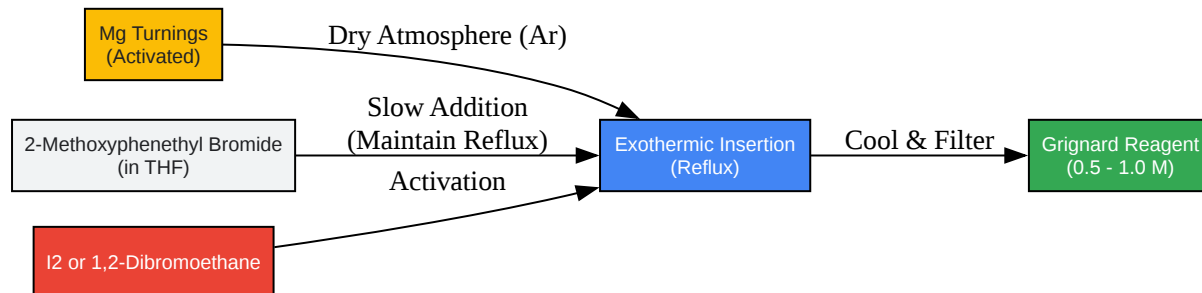
Why use **2-Methoxyphenethylmagnesium bromide** specifically?

### Ortho-Methoxy Effect

The methoxy group at the ortho position of the phenethyl chain acts as a weak Lewis base.[3] In certain transition-metal catalyzed cross-couplings (e.g., Kumada or Negishi couplings), this oxygen can transiently coordinate with the metal catalyst (Ni or Pd) or the Magnesium center, potentially directing the reaction or stabilizing the intermediate.[3]

### Synthesis Workflow (In-Situ Preparation)

If the commercial 0.5 M solution is unavailable, synthesis from the bromide is reliable.[3]



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Caption: Preparation workflow. Critical control point: The "Slow Addition" must match the consumption rate to prevent thermal runaway.

## Key Reactions

- Nucleophilic Addition: Reacts with aldehydes/ketones to form secondary/tertiary alcohols containing the 2-methoxyphenethyl tail.[3][5]
- Cross-Coupling: Reacts with aryl halides (with Pd/Ni catalyst) to form biaryl-alkyl motifs.

## References

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